molecular formula C8H14N2O B13099368 (S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one

(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one

Cat. No.: B13099368
M. Wt: 154.21 g/mol
InChI Key: DKPWKXIGLAHVSN-LURJTMIESA-N
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Description

(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one is a chiral compound belonging to the class of dihydropyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with amines, followed by cyclization. For instance, the reaction of isopropylamine with 3-methyl-2-oxopropanal under acidic conditions can yield the desired dihydropyrazinone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinones.

    Reduction: Reduction reactions can yield dihydropyrazines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyrazinones

    Reduction: Dihydropyrazines

    Substitution: Various substituted pyrazinones depending on the reagents used.

Scientific Research Applications

(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-one: Similar in structure but differs in the ring system.

    Pyrazole: Shares the pyrazine ring but lacks the dihydro and isopropyl groups.

    Thiazole: Contains a sulfur atom in the ring, offering different chemical properties.

Uniqueness

(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one is unique due to its specific chiral center and the presence of both isopropyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(2S)-2-methyl-5-propan-2-yl-2,4-dihydro-1H-pyrazin-3-one

InChI

InChI=1S/C8H14N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-6,9H,1-3H3,(H,10,11)/t6-/m0/s1

InChI Key

DKPWKXIGLAHVSN-LURJTMIESA-N

Isomeric SMILES

C[C@H]1C(=O)NC(=CN1)C(C)C

Canonical SMILES

CC1C(=O)NC(=CN1)C(C)C

Origin of Product

United States

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